Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Copper, [N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- is a complex formed by copper ions coordinated with a bidentate ligand derived from glycine. The ligand, N,N'-1,2-ethanediylbis[glycinato], features two glycine units connected by an ethylene bridge. This compound is characterized by its unique chelation properties, allowing it to form stable complexes with metal ions. The copper ion in this compound typically exists in the +2 oxidation state, which is common for many copper complexes in coordination chemistry.

The chemical formula for this compound is C₆H₁₀CuN₂O₄, and it is often represented in various structural forms that highlight the coordination of the glycine moieties to the copper center. This compound has garnered interest due to its potential applications in various fields, including biochemistry and materials science.

- Ligand Exchange Reactions: The copper ion can undergo ligand substitution, where the glycine ligands can be replaced by other ligands depending on the reaction conditions.

- Redox Reactions: Copper(II) can be reduced to copper(I) under specific conditions, which may alter the stability and reactivity of the complex.

- Coordination with Anions: The complex can react with various anions (e.g., chloride or sulfate) to form different salts or coordination compounds.

Research indicates that copper complexes exhibit significant biological activities. Copper plays a crucial role in various biological processes, including:

- Enzymatic Functions: Copper is a cofactor for enzymes such as cytochrome c oxidase and superoxide dismutase, which are vital for cellular respiration and oxidative stress management.

- Antimicrobial Properties: Copper complexes have demonstrated antimicrobial activity against a range of pathogens, making them potential candidates for therapeutic applications.

- Antioxidant Activity: Some studies suggest that copper complexes can exhibit antioxidant properties, potentially mitigating oxidative damage in biological systems.

The synthesis of Copper, [N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- typically involves:

- Preparation of Ligand: Glycine is reacted with a suitable coupling agent to form the N,N'-1,2-ethanediylbis[glycinato] ligand.

- Metalation: The ligand is then combined with a source of copper ions (e.g., copper sulfate or copper acetate) in an aqueous solution under controlled pH conditions to facilitate complex formation.

- Isolation and Purification: The resulting complex is isolated using techniques such as precipitation or crystallization and purified through recrystallization or chromatography.

Copper complexes have diverse applications across various fields:

- Agriculture: Used as fungicides and bactericides due to their antimicrobial properties.

- Medicine: Investigated for use in drug delivery systems and as therapeutic agents due to their biological activities.

- Catalysis: Employed as catalysts in organic synthesis reactions owing to their ability to facilitate electron transfer processes.

Studies on the interactions of Copper, [N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- with biomolecules have shown:

- Protein Binding: The complex can bind to proteins, influencing their structure and function.

- DNA Interaction: Research suggests potential interactions with DNA, which may affect gene expression or induce cytotoxic effects in cancer cells.

These interactions are critical for understanding the compound's biological mechanisms and potential therapeutic applications.

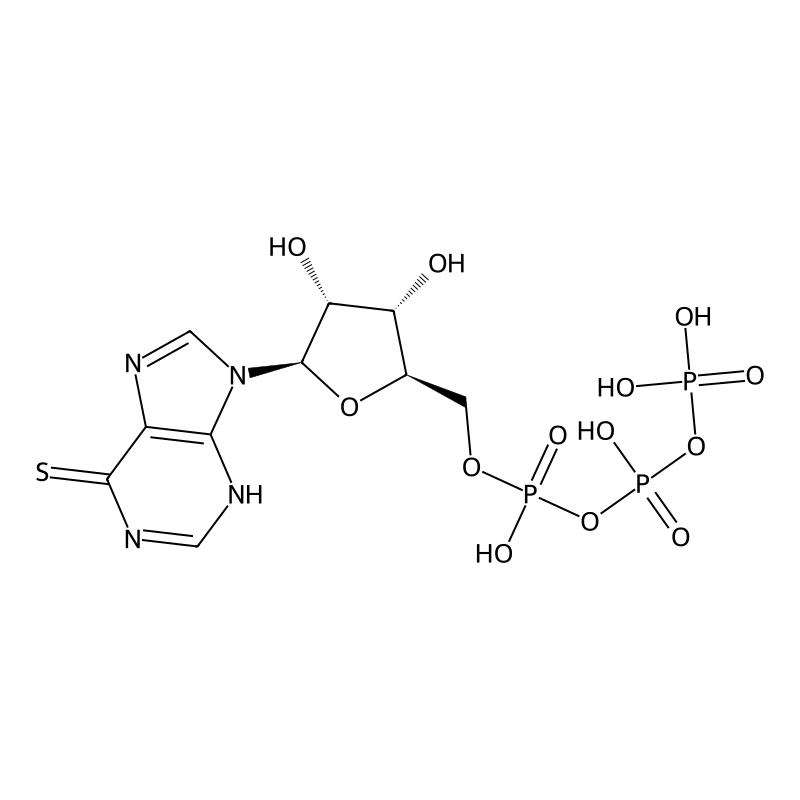

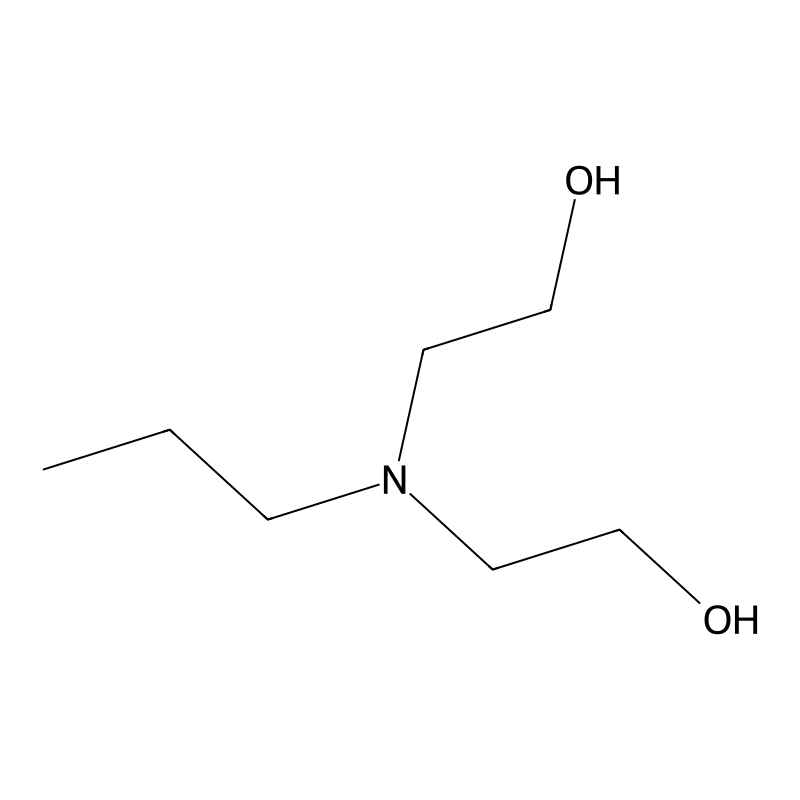

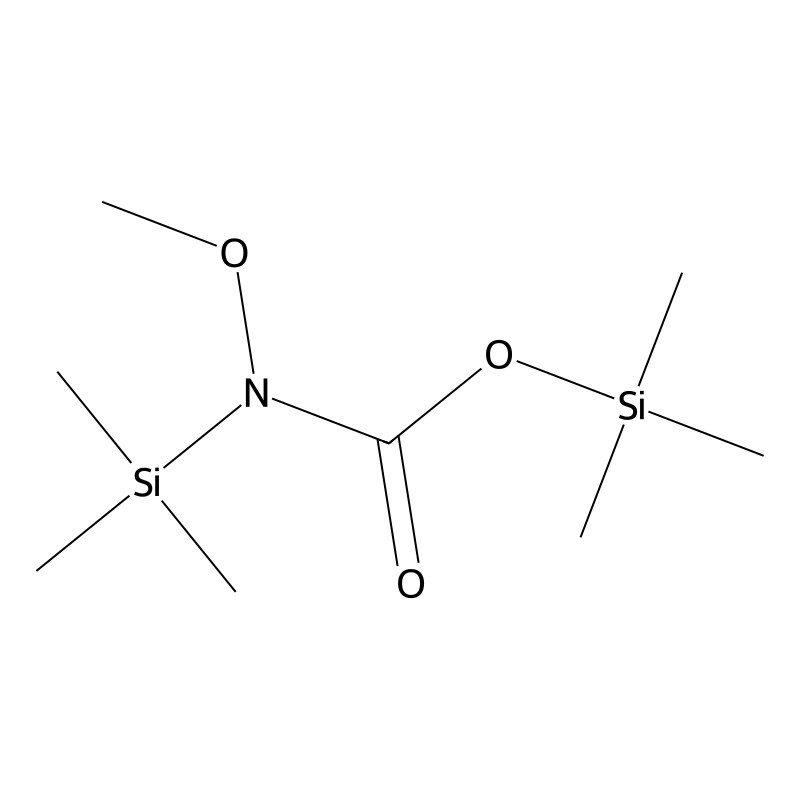

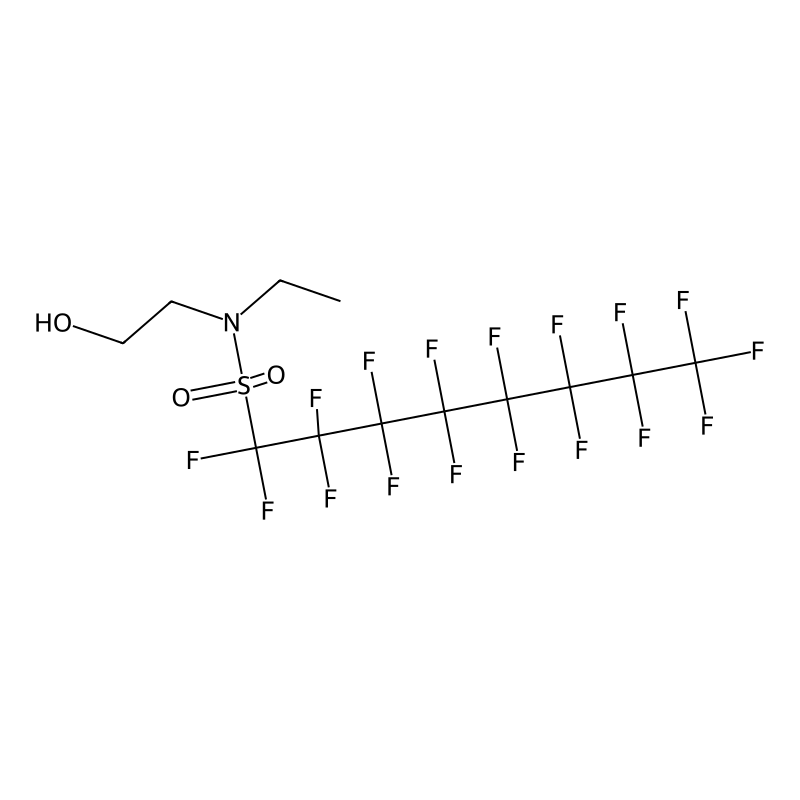

Several compounds share structural similarities with Copper, [N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]]-. Here are some notable examples:

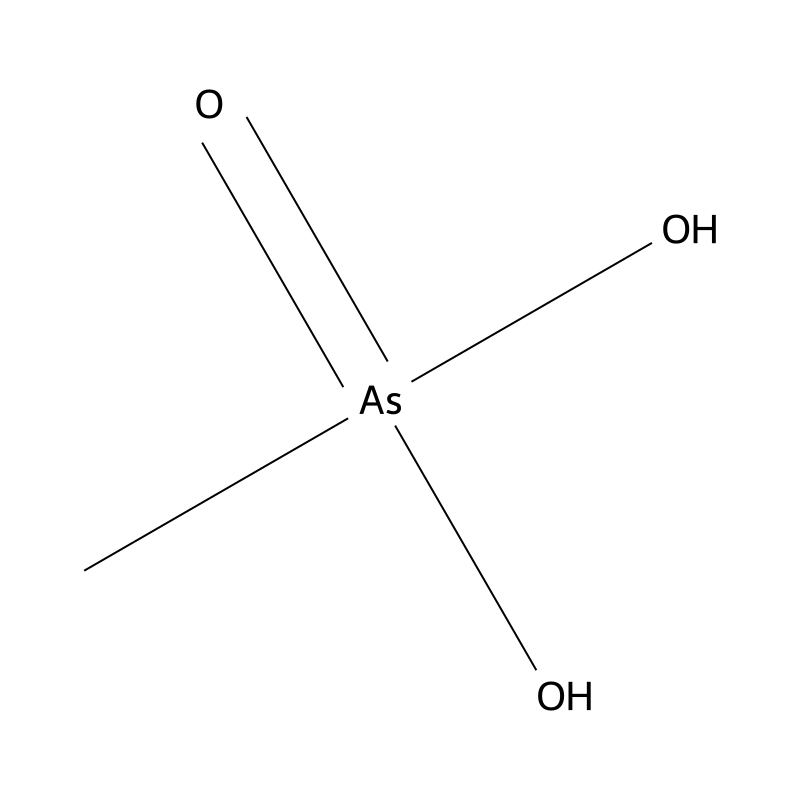

| Compound Name | Structure | Unique Features |

|---|---|---|

| Copper(II) Glycinate | Cu(C₂H₄N₂O₂)₂ | Simpler structure; only one glycine ligand per copper ion |

| Copper(II) Acetate | Cu(C₂H₃O₂)₂ | Commonly used in organic synthesis; different ligand properties |

| Copper(II) Ethylenediamine Complex | Cu(C₂H₈N₂)₂ | Contains ethylenediamine; exhibits different coordination geometry |

Copper, [N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- stands out due to its dual glycine coordination which enhances its stability and biological activity compared to simpler copper complexes. Its unique chelation properties make it particularly interesting for applications requiring specific metal-ligand interactions.

The study of copper-glycine complexes began in 1841 with the synthesis of copper bisglycinate, a compound initially noted for its vivid blue coloration and water solubility. Early investigations focused on its stoichiometry, with the formula [Cu(glycinate)₂(H₂O)ₓ] (where x = 0 or 1) established by the late 19th century. A pivotal discovery in 1890 revealed its geometric isomerism, distinguishing cis and trans forms through crystallographic and spectroscopic methods.

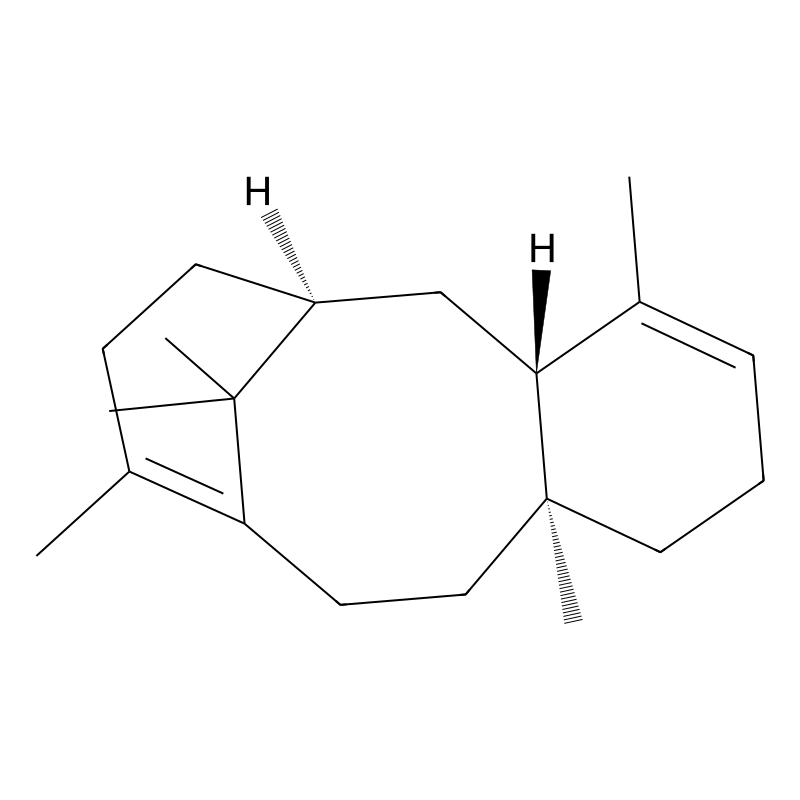

The ethylene-bridged derivative, [N,N'-1,2-ethanediylbis[glycinato-κN,κO]]–, emerged as a structural analog to natural copper-binding motifs in proteins. Its synthesis, typically via the reaction of copper(II) acetate with glycine derivatives, follows a non-redox dissociative substitution mechanism. The ligand’s bidentate coordination through the amino nitrogen and carboxylate oxygen atoms creates a stable five-membered chelate ring, a feature critical to its biological mimicry.

Table 1: Key Properties of Copper Bisglycinate and Its Derivatives

| Property | Copper Bisglycinate | Ethylene-Bridged Derivative |

|---|---|---|

| Formula | C₄H₈CuN₂O₄ | C₆H₁₀CuN₂O₄ |

| Coordination Geometry | Square Planar | Square Planar |

| Isomerism | cis/trans | cis/trans |

| Water Solubility | High | Moderate |

| Biological Relevance | Dietary Copper | Enzyme Mimicry |

Role in Bioinorganic Chemistry and Metalloprotein Mimicry

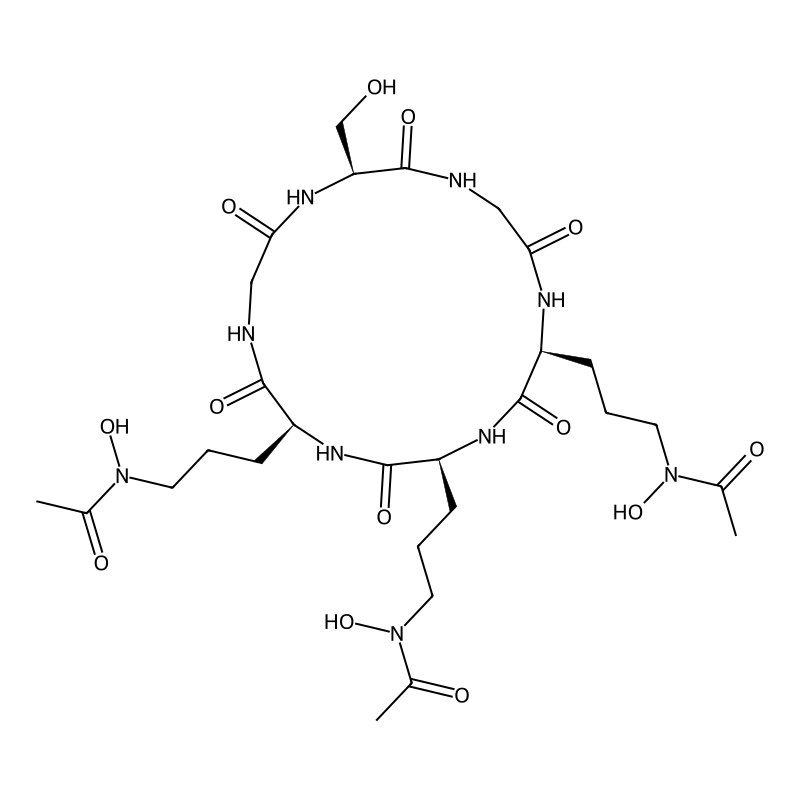

The ethylene-bridged copper-glycinate complex serves as a functional mimic of copper-dependent enzymes such as peptidylglycine α-hydroxylating monooxygenase (PHM) and formylglycine-generating enzyme (FGE). PHM, which hydroxylates glycine-extended peptides, shares structural parallels with synthetic copper-glycinate complexes, particularly in their use of dicopper centers for oxygen activation.

Mechanistic Insights:

In PHM, copper ions cycle between Cu(I) and Cu(II) states to facilitate substrate oxidation. Similarly, the synthetic complex exhibits redox flexibility, with theoretical studies suggesting transient Cu(III)-O intermediates during catalytic cycles. This behavior mirrors the oxygen-activating capacity of FGE, which requires copper for converting cysteine to formylglycine in aldehyde tags.

Structural Mimicry:

The square planar geometry of [N,N'-1,2-ethanediylbis[glycinato-κN,κO]]– approximates the active sites of type II copper proteins. Computational analyses reveal that ligand constraints stabilize Cu(II) in a geometry conducive to substrate binding, akin to metalloproteins like tyrosinase.

Table 2: Comparison of Synthetic and Biological Copper Centers

| Feature | Synthetic Complex | Biological Counterpart |

|---|---|---|

| Coordination Number | 4 (N,O donors) | 4–5 (His, Cys, Met donors) |

| Redox Activity | Cu(I)/Cu(II) | Cu(I)/Cu(II)/Cu(III)-O |

| Substrate Binding | Chelation-Driven | Hydrophobic Pockets |

| Oxygen Interaction | Forms Cu-O Adducts | Activates O₂ for Hydroxylation |

Hydrothermal synthesis represents a fundamental approach for the preparation of copper glycinate complexes, particularly the compound Copper, [N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- (molecular formula C₆H₁₀CuN₂O₄, molecular mass 237.70) [1]. This methodology utilizes elevated temperatures and pressures within sealed reaction vessels to facilitate complex formation under controlled aqueous conditions.

The hydrothermal preparation of copper glycinate complexes typically involves the reaction of copper salts with glycine derivatives in aqueous media at temperatures ranging from 100°C to 200°C [2]. The standard procedure requires dissolving glycine (0.15 g, 0.2 mmol) and copper chloride dihydrate (0.35 g, 0.2 mmol) in 10 mL of distilled water, followed by pH adjustment to 10 using sodium carbonate solution [2]. The reaction mixture is then transferred to a 23-mL Teflon-lined autoclave and heated at 150°C for three days, yielding fine blue-colored rod-like crystals [2].

Research demonstrates that hydrothermal conditions significantly influence the formation and structural characteristics of copper glycinate complexes [3]. The elevated temperature and autogenous pressure created within the sealed autoclave system promote enhanced mass transfer and facilitate the coordination of glycine ligands to copper centers [4]. Temperature variations between 525°C and 725°C under pressures of 0.3 to 1.7 GPa have been extensively studied for copper-containing hydrothermal systems, revealing copper concentrations up to 15 weight percent under specific conditions [5].

The hydrothermal method offers distinct advantages in complex synthesis, including improved crystallinity and product purity compared to conventional solution-based approaches [6]. The controlled atmosphere within the autoclave prevents oxidation and contamination while promoting uniform nucleation and crystal growth [2]. Studies indicate that the reaction proceeds through in situ ligand coordination, where the glycine molecules undergo chelation with copper ions under the influence of elevated temperature and pressure [3].

Table 1: Hydrothermal Synthesis Parameters for Copper Glycinate Complexes

| Parameter | Value Range | Optimal Conditions | Reference |

|---|---|---|---|

| Temperature (°C) | 100-200 | 150 | [2] |

| Pressure | Autogenous | Sealed system | [2] |

| Reaction Time (hours) | 24-72 | 72 | [2] |

| pH | 8-12 | 10 | [2] |

| Copper:Glycine Ratio | 1:1 to 1:2 | 1:1 | [2] |

The hydrothermal approach enables the synthesis of various copper glycinate derivatives, including the target compound with its characteristic ethanediylbis[glycinato] ligand structure [1]. The chelation process involves the coordination of both nitrogen and oxygen atoms from the glycine units, forming stable five-membered chelate rings around the copper center [7]. This bidentate coordination mode contributes to the thermodynamic stability of the resulting complex under hydrothermal conditions .

Solid-State Mechanochemical Synthesis Approaches

Mechanochemical synthesis has emerged as a powerful solvent-free methodology for the preparation of copper glycinate complexes through mechanical grinding and ball milling techniques [9]. This approach offers significant advantages over traditional solution-based methods, including reduced reaction times, enhanced yields, and elimination of solvent waste [10].

The mechanochemical synthesis of copper amino acid complexes typically involves the direct grinding of copper salts with amino acid ligands using ball mill equipment [11]. Research demonstrates that copper glycinate complexes can be efficiently prepared through wet mechanochemical synthesis, which promotes rapid reactions typically completed within 20 minutes compared to 4 hours required for conventional solution methods [10]. The process utilizes a minimal amount of solvent, typically employing water-ethanol mixtures as grinding media [11].

Ball milling parameters significantly influence the formation and characteristics of copper glycinate complexes [12]. Studies reveal that milling frequency, duration, and ball-to-powder ratios critically affect product yield and structural properties [13]. Optimal conditions for mechanochemical synthesis include milling frequencies of 20-30 Hz, reaction times of 5-30 minutes, and the use of stainless steel or copper grinding media [14]. The mechanochemical approach enables complex formation through repeated impact and shear forces that facilitate intimate mixing of reactants and promote solid-state reactions [15].

Table 2: Mechanochemical Synthesis Parameters for Copper Complexes

| Parameter | Range | Optimal Value | Effect on Yield | Reference |

|---|---|---|---|---|

| Milling Frequency (Hz) | 20-30 | 30 | 82-97% | [14] |

| Reaction Time (minutes) | 5-120 | 30 | 65-92% | [14] |

| Ball-to-Powder Ratio | 10:1-20:1 | 15:1 | Enhanced mixing | [12] |

| Grinding Media | Steel/Copper | Copper | High purity | [15] |

The mechanochemical synthesis of copper complexes proceeds through multiple distinct steps, as simultaneous reactions involving four different reagents in a single impact event are highly improbable [14]. The grinding process initiates complex formation within the first 5 minutes, with yields reaching 65% under standard conditions and increasing to 97% with optimized parameters including liquid-assisted grinding [14]. The addition of small amounts of tetrahydrofuran (η parameter = 0.3 μL mg⁻¹) significantly enhances reaction efficiency and final yields [14].

Research indicates that mechanochemical synthesis enables the preparation of copper glycinate complexes with improved structural uniformity and reduced particle size compared to solution-based methods [10]. The mechanical energy input during grinding facilitates bond breaking and formation, promoting the coordination of glycine ligands to copper centers through solid-state diffusion mechanisms [12]. The process circumvents the need for silver intermediates commonly employed in traditional synthesis routes, thereby reducing waste formation and improving atom economy [9].

The mechanochemical approach demonstrates exceptional efficiency in the synthesis of sophisticated copper complexes, including those bearing multiple functional groups such as the ethanediylbis[glycinato] ligand system [9]. The method proves particularly advantageous for scaling up synthesis procedures while maintaining high product quality and consistent yields [16]. Studies show that grinding for periods as short as 1 minute can initiate complex formation, with the reaction becoming self-propagating and reaching completion within 6 hours [16].

Solvent-Free Coordination Strategies

Solvent-free coordination strategies represent an innovative approach to copper glycinate complex synthesis that eliminates the use of organic solvents while maintaining high reaction efficiency and product quality [11]. These methodologies align with green chemistry principles by reducing environmental impact and simplifying purification procedures [17].

The synthesis of copper amino acid complexes under solvent-free conditions typically involves direct thermal treatment of solid reactants at elevated temperatures [11]. Research demonstrates that copper glycinate complexes can be efficiently prepared through eco-friendly synthesis methods utilizing water-ethanol suspension media with alkali catalysts, achieving excellent yields under mild conditions [11]. The process involves mixing copper chloride dihydrate (1 millimole) with ethylenediamine (4 millimoles) in a 1:1 water-ethanol mixture, followed by dropwise addition of the ligand solution [18].

Temperature optimization plays a crucial role in solvent-free synthesis strategies [19]. Studies investigating the effect of temperature on copper nanoparticle formation reveal that synthesis initiation occurs at 50-70°C, with optimal conditions achieved at 70°C [17]. The temperature-dependent synthesis process demonstrates enhanced production rates at elevated temperatures, with 70°C selected for subsequent optimization studies [19]. Research indicates that temperatures below 50°C result in incomplete complex formation, while excessive temperatures may lead to decomposition of organic ligands [19].

Table 3: Solvent-Free Synthesis Conditions for Copper Complexes

| Synthesis Parameter | Range | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|---|

| Temperature (°C) | 25-70 | 70 | 85-95 | [19] |

| Reaction Time (hours) | 1-8 | 3-4 | 90-95 | [11] |

| Copper:Ligand Ratio | 1:2-1:4 | 1:2 | 92-98 | [11] |

| pH | 7-11 | 9-10 | 88-94 | [11] |

The solvent-free approach enables the synthesis of copper glycinate complexes through direct coordination without the need for extensive purification procedures [11]. The method involves heating reactants under controlled atmospheric conditions, promoting ligand coordination through thermal activation [17]. Research demonstrates that the reaction proceeds through non-redox dissociative substitution mechanisms, favoring the formation of thermodynamically stable complexes .

Green synthesis methodologies for copper complexes utilize plant extracts and biological reducing agents to facilitate complex formation under environmentally benign conditions [17]. Studies reveal that various factors influence the green synthesis process, including precursor concentration, reaction time, temperature, and pH [19]. The optimization of these parameters enables the production of copper glycinate complexes with controlled morphology and enhanced stability [17].

The solvent-free coordination strategy demonstrates particular effectiveness in the preparation of mixed copper complexes containing multiple ligand types [20]. Research utilizing neat grinding and liquid-assisted grinding techniques shows that competitive milling experiments can yield mixed complexes with specific stoichiometries determined by the relative affinity of different amino acids toward copper ions [20]. The process enables the formation of complexes with 1:2:2 molar ratios of copper, primary amino acid, and secondary amino acid respectively [20].

cis-trans Isomeric Transformations

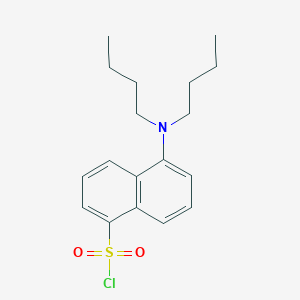

The compound Copper, [N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]] exhibits significant geometric isomerism that fundamentally affects its chemical and physical properties. The copper center adopts a square planar coordination geometry due to its d^9 electronic configuration, which gives rise to distinct cis and trans isomeric forms [1] [3].

The cis-trans isomerization represents one of the most thoroughly studied aspects of copper glycinate chemistry. Under ambient conditions, the cis isomer forms preferentially as the kinetically favored product when copper(II) acetate reacts with glycine derivatives in aqueous ethanol [1] [3]. This kinetic preference stems from the non-redox dissociative substitution mechanism that governs the reaction pathway [3].

The thermal isomerization process demonstrates remarkable thermodynamic control over the system. When the cis isomer is subjected to reflux conditions or elevated temperatures above 100°C, it undergoes conversion to the thermodynamically more stable trans isomer [1] [4] [3]. This transformation exhibits temperature-dependent equilibrium where the distribution between isomers shifts systematically with thermal input [4] [5].

Spectroscopic differentiation between the isomeric forms relies on distinct vibrational signatures. Infrared spectroscopy reveals characteristic differences in the number and positions of carbon-nitrogen, carbon-oxygen, and copper-nitrogen stretching frequencies [3] [6]. The molecular dynamics of isomeric interconversion involve activation barriers that have been calculated using density functional theory methods, revealing energy differences of approximately 7.9 to 16.3 kJ mol^-1 between transition states [7].

Kinetic studies demonstrate that the cis-to-trans conversion follows first-order kinetics with rate constants that exhibit strong temperature dependence [1] [4]. The activation energy for this transformation has been determined to be consistent with ligand rearrangement processes rather than metal-ligand bond breaking [7].

Hydration-Dependent Crystalline Polymorphs

The hydration state of Copper, [N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]] profoundly influences its crystalline polymorphism, creating a complex landscape of structurally distinct forms. Four distinct polymorphs have been definitively characterized through powder diffraction studies, representing both hydrated and anhydrous forms of each geometric isomer [8] [9].

The cis-monohydrate polymorph crystallizes in the orthorhombic space group P2₁2₁2₁ with lattice parameters a = 10.8053(3) Å, b = 5.2101(1) Å, and c = 13.4983(4) Å [8] [9]. This form exhibits extensive hydrogen bonding networks involving the coordinated water molecules and the carboxylate oxygen atoms of neighboring molecules [8] [10].

Upon dehydration, the cis-anhydrous form undergoes significant structural reorganization while maintaining the same orthorhombic space group. The lattice parameters contract along the a- and c-axes to a = 10.0673(7) Å and c = 13.212(1) Å, respectively, while the b-axis elongates to 5.3152(4) Å [8] [9]. This anisotropic contraction reflects the removal of water-mediated hydrogen bonding and the subsequent molecular rearrangement to optimize packing efficiency [8].

The trans-monohydrate polymorph adopts a monoclinic crystal system with space group I2/a and lattice parameters a = 14.8218(3) Å, b = 5.2321(1) Å, c = 9.6408(2) Å, and β = 87.243(1)° [8] [9]. This polymorph demonstrates distinctly different packing arrangements compared to the cis forms, with extended hydrogen bonding networks that stabilize the three-dimensional structure [8] [10].

The trans-anhydrous form crystallizes in the monoclinic space group P2₁/c with significantly reduced unit cell volume (a = 7.0831(6) Å, b = 5.1459(4) Å, c = 9.4431(9) Å, β = 107.506(4)°) [8] [9]. This dramatic volume reduction upon dehydration reflects the collapse of hydrogen-bonded cavities and the formation of more compact packing arrangements [8].

Thermal analysis reveals that the dehydration process occurs in well-defined temperature ranges. The first water loss typically occurs between 130-170°C, corresponding to the removal of coordinated water molecules [11] [12] [13]. The framework stability extends to approximately 250°C, beyond which ligand decomposition becomes significant [11] [12] [13].

Crystallographic analysis demonstrates that in all polymorphs, hydrogen bonding plays a crucial role in determining the overall crystal architecture. The hydrogen bonding patterns involve donor-acceptor interactions between amino nitrogen atoms, carboxylate oxygen atoms, and water molecules, creating two-dimensional networks that propagate throughout the crystal structure [8] [10] [14].

| Polymorph | Crystal System | Space Group | Unit Cell Parameters | Volume (ų) | Stability |

|---|---|---|---|---|---|

| cis-monohydrate | orthorhombic | P2₁2₁2₁ | a=10.8053, b=5.2101, c=13.4983 Å | 759.6 | kinetically favored |

| cis-anhydrous | orthorhombic | P2₁2₁2₁ | a=10.0673, b=5.3152, c=13.212 Å | 706.9 | dehydrated form |

| trans-monohydrate | monoclinic | I2/a | a=14.8218, b=5.2321, c=9.6408 Å, β=87.243° | 747.1 | thermodynamically favored |

| trans-anhydrous | monoclinic | P2₁/c | a=7.0831, b=5.1459, c=9.4431 Å, β=107.506° | 327.3 | dehydrated form |

Supramolecular Assembly Patterns

The supramolecular organization of Copper, [N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]] extends beyond individual molecular units to create complex hierarchical structures through non-covalent interactions. These assembly patterns demonstrate remarkable structural diversity and functional significance in determining the overall material properties [15] [16] [17].

Hydrogen bonding networks represent the primary supramolecular organizing principle in these systems. The amino nitrogen atoms serve as hydrogen bond donors, while the carboxylate oxygen atoms function as acceptors, creating extended two-dimensional networks [18] [10] [14]. The hydrogen bonding parameters typically exhibit donor-acceptor distances ranging from 2.511 to 3.000 Å, indicating moderate to strong hydrogen bonding interactions [17] [19].

Two-dimensional coordination polymers form through bridging interactions where carboxylate oxygen atoms from one molecule coordinate to copper centers of adjacent molecules [18] [10]. This connectivity pattern creates infinite sheets that propagate parallel to specific crystallographic planes [18] [10] [14]. The Cu-O distances for these bridging interactions are typically elongated (2.648-2.837 Å) compared to equatorial coordination (1.947-1.948 Å) [18] [10].

Three-dimensional supramolecular frameworks emerge through interlayer interactions between the two-dimensional networks. These interlayer connections involve hydrogen bonding interactions between amino groups and carboxylate oxygen atoms of adjacent layers, creating porous structures with well-defined channels [18] [20] [10] [14].

Metal-organic framework architectures can be constructed using copper-glycinate units as building blocks. These frameworks exhibit remarkable structural diversity, including primitive cubic and face-centered cubic network topologies [20] [21] [22]. The copper centers can adopt various coordination geometries, including octahedral, square pyramidal, and square planar arrangements, depending on the specific assembly conditions [20] [22].

Hydrogen bonding motifs in these supramolecular assemblies follow predictable patterns based on the geometric constraints of the copper-glycinate units. The most common motifs include linear chains, cyclic dimers, and extended networks that can be systematically modified through variation of reaction conditions and auxiliary ligands [16] [17] [19].

Computational studies using density functional theory calculations have revealed the energetic contributions of various non-covalent interactions to the overall supramolecular stability. Hydrogen bonding energies typically range from -5.2 to -16.9 kcal/mol depending on the charge state of the complex and the specific hydrogen bonding geometry [23]. These calculations provide quantitative insights into the relative importance of different supramolecular interactions in determining the overall assembly architecture [15] [16] [23].

Experimental characterization of these supramolecular structures employs multiple complementary techniques. X-ray crystallography provides detailed structural information about atomic positions and bonding geometries [8] [18] [10]. Infrared spectroscopy reveals characteristic vibrational signatures of hydrogen bonding interactions and coordination modes [3] [24]. Thermogravimetric analysis elucidates the thermal stability and decomposition pathways of the supramolecular assemblies [11] [12] [13].

| Assembly Pattern | Structural Features | Bonding Interactions | Dimensionality | Stability Range |

|---|---|---|---|---|

| Hydrogen-bonded chains | Linear propagation | N-H⋯O, O-H⋯O | 1D | 2.511-3.000 Å |

| Coordination polymers | Bridging carboxylates | Cu-O coordination | 2D | 2.648-2.837 Å |

| Layered structures | Interlayer H-bonding | N-H⋯O interactions | 3D | moderate strength |

| MOF architectures | Porous frameworks | Mixed coordination | 3D | thermally stable |